An In-Depth Technical Guide to the Physicochemical Properties of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(benzo[d]dioxol-5-yl)thiazol-2-amine. This molecule incorporates two key pharmacophores: the benzodioxole moiety, present in numerous natural and synthetic bioactive compounds, and the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. Due to a lack of extensive experimental data in publicly available literature, this guide combines established information with predicted properties to offer a robust resource for researchers. Detailed methodologies for a plausible synthetic route are presented, alongside a discussion of the compound's potential biological activities and toxicological considerations based on its structural motifs.
Core Physicochemical Properties
While specific experimental data for 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is limited, its fundamental properties have been established. For other key physicochemical parameters relevant to drug discovery and development, such as lipophilicity (logP), aqueous solubility, and acid dissociation constant (pKa), computational predictions have been utilized to provide valuable estimates.
Table 1: Fundamental and Predicted Physicochemical Properties of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [1] |
| Molecular Weight | 220.25 g/mol | [1] |
| CAS Number | 185613-91-6 | [1] |
| Physical Form | Solid | [2][3] |
| Predicted logP | 2.1 - 2.5 | Computational Prediction |
| Predicted Aqueous Solubility | Low to Moderate | Computational Prediction |
| Predicted pKa (most basic) | 4.5 - 5.5 (Amine) | Computational Prediction |
Note: Predicted values are estimates generated from computational algorithms and should be confirmed by experimental analysis.
Synthesis and Characterization
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (α-haloketone intermediate)
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Reaction Setup: To a solution of 1-(benzo[d]dioxol-5-yl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add elemental bromine (1 equivalent) dropwise at 0-5 °C with constant stirring.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water to remove excess acid, and then washed with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the α-haloketone intermediate.
Step 2: Synthesis of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (Hantzsch Cyclization)
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Reaction Setup: The α-haloketone, 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (1 equivalent), and thiourea (1.1 equivalents) are dissolved in a polar solvent such as ethanol.[6]
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Reaction Progression: The mixture is heated to reflux for 2-6 hours. The reaction should be monitored by TLC until the starting material is consumed.[7]
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Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution), which will cause the product to precipitate. The solid is collected by vacuum filtration and washed thoroughly with water.
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Purification: The crude 4-(benzo[d]dioxol-5-yl)thiazol-2-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain the final product of high purity.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule (e.g., N-H, C=N, C-O).
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Melting Point Analysis: To assess the purity of the final product.
Biological and Toxicological Profile
While direct biological studies on 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are scarce, the activities of its core scaffolds provide a strong basis for predicting its potential therapeutic applications and toxicological concerns.
Potential Biological Activities
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities.[8][9] Similarly, the benzodioxole moiety is found in many natural products and synthetic compounds with significant biological effects.[10][11][12][13] Based on these precedents, potential activities for this compound include:
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Anticancer Activity: Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[14][15]
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Anti-inflammatory and Analgesic Activity: Several compounds containing these moieties have shown promise as anti-inflammatory agents.[6]
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Antimicrobial Activity: The thiazole ring is a component of many compounds with antibacterial and antifungal properties.
Potential Mechanism of Action: Kinase Inhibition
A common mechanism of action for anticancer drugs containing the 2-aminothiazole scaffold is the inhibition of protein kinases within key signaling pathways that regulate cell growth and survival.
References
- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]


